CCT036477

Descripción general

Descripción

CCT036477 es un inhibidor de molécula pequeña principalmente conocido por su función en la inhibición de la vía de señalización Wnt. Esta vía es crucial en varios procesos biológicos, incluida la proliferación celular, la diferenciación y la migración. El compuesto ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la actividad transcripcional mediada por β-catenina, un actor central en la cascada de señalización Wnt .

Métodos De Preparación

La síntesis de CCT036477 implica múltiples pasos, comenzando con la preparación del derivado del indol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de indol: Esto se logra mediante una síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.

Reacciones de sustitución: El núcleo de indol se somete a varias reacciones de sustitución para introducir los grupos funcionales necesarios, como los grupos clorofenilo y piridinilo.

Ensamblaje final: El paso final implica acoplar el indol sustituido con la piridinilamina en condiciones específicas para formar this compound.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis probablemente sigue pasos similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

CCT036477 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de indol, alterando potencialmente la actividad del compuesto.

Sustitución: Las reacciones de sustitución son comunes en la síntesis de this compound, donde se introducen diferentes sustituyentes en el núcleo de indol.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Colorectal Cancer

In studies involving colorectal cancer models, CCT036477 demonstrated significant efficacy in reversing oncogenic Wnt signaling. In vitro experiments showed that treatment with this compound induced a rapid response within four hours, leading to a substantial downregulation of Wnt target genes such as Ascl2, Axin2, and C-myc by 60-90% after just four hours of exposure. Notably, these effects were comparable to those observed following the removal of doxycycline from transgenic models expressing truncated β-catenin .

Mantle Cell Lymphoma

This compound has also been investigated in the context of mantle cell lymphoma (MCL). Research indicates that MCL-initiating cells (MCL-ICs) are particularly sensitive to Wnt pathway inhibitors. Treatment with this compound resulted in a marked reduction in the expression of Wnt target genes such as PPARδ and Cyclin D1, highlighting its potential as a therapeutic agent for targeting MCL-ICs .

Ovarian Cancer

In ovarian cancer research, this compound has been shown to sensitize resistant cancer cell lines to chemotherapy agents like carboplatin. This sensitization suggests that β-catenin plays a role in drug resistance mechanisms within these cells . The ability of this compound to enhance the efficacy of existing treatments could lead to improved outcomes for patients with ovarian cancer.

Developmental Biology Studies

This compound has been utilized in developmental biology studies, particularly in zebrafish models. The compound was found to induce head and tail patterning defects when administered during early embryonic development stages, demonstrating its utility in studying the effects of disrupted Wnt signaling on vertebrate development .

Data Tables and Case Studies

Mecanismo De Acción

CCT036477 ejerce sus efectos inhibiendo la actividad transcripcional mediada por β-catenina. Específicamente, interrumpe la interacción entre β-catenina y sus cofactores en el núcleo, evitando la transcripción de genes diana de Wnt. Esta inhibición conduce a una expresión reducida de genes involucrados en la proliferación y supervivencia celular, lo que lo convierte en un potente agente anticancerígeno .

Comparación Con Compuestos Similares

CCT036477 a menudo se compara con otros inhibidores de la vía Wnt, como:

CCT070535: Otro inhibidor de molécula pequeña con propiedades similares pero diferentes objetivos moleculares.

CCT031374: Un compuesto con efectos inhibidores comparables en la vía Wnt pero con una estructura química distinta.

La singularidad de this compound radica en su mecanismo de acción específico, que se dirige a la actividad transcripcional de β-catenina sin alterar su acumulación. Esto lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .

Actividad Biológica

CCT036477 is a small molecule identified as a potent inhibitor of the Wnt signaling pathway, specifically targeting the β-catenin/TCF transcriptional complex. Its biological activity has been explored in various cancer models, demonstrating significant effects on tumor cell proliferation and survival.

This compound functions primarily by inhibiting the interaction between β-catenin and TCF4, thereby blocking Wnt signaling without altering the levels of β-catenin itself. This selective inhibition leads to a decrease in the transcription of Wnt target genes, which are crucial for cell proliferation and survival in several types of cancer.

Key Research Findings

- Inhibition of Wnt Target Genes :

-

Effects on Cancer Cell Lines :

- This compound has been shown to inhibit the growth of various colon cancer cell lines, including HT29, SW480, and HCT116, with an IC50 value reported to be less than 5 μM . In mantle cell lymphoma (MCL), it preferentially eliminated MCL-initiating cells (MCL-ICs) by significantly reducing the expression of key stemness-associated transcription factors such as Nanog and Oct4 .

- Animal Models :

Case Study 1: Mantle Cell Lymphoma

In a study targeting MCL-ICs, this compound was administered alongside conventional chemotherapy agents. The results indicated that MCL-ICs were particularly sensitive to Wnt pathway inhibitors, with this compound achieving a reduction in their population from 1% to approximately 0.35% . This suggests that targeting Wnt signaling could enhance therapeutic efficacy against resistant cancer stem cells.

Case Study 2: Colon Cancer

Research involving colon cancer models highlighted that this compound not only inhibited cell proliferation but also induced apoptosis selectively in cancer cells while sparing normal colonic epithelial cells. This selectivity is critical for minimizing side effects during treatment .

Table 1: Effects of this compound on Wnt Target Gene Expression

| Gene | Expression Change (Fold) | Time Point (Hours) |

|---|---|---|

| Ascl2 | -6.0 | 4 |

| Ephb2 | -5.0 | 4 |

| Lgr5 | -4.5 | 4 |

| Cyclin D1 | -1.96 | 24 |

| TCF4 | -2.56 | 24 |

Table 2: Efficacy of this compound in Cancer Cell Lines

| Cell Line | IC50 (μM) | Effect on Growth (%) |

|---|---|---|

| HT29 | <5 | -70 |

| SW480 | <5 | -65 |

| HCT116 | <5 | -80 |

Propiedades

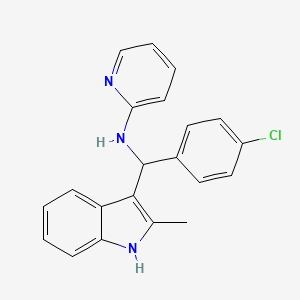

IUPAC Name |

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOHRIXRQPOHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394516 | |

| Record name | F0388-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305372-78-5 | |

| Record name | F0388-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is CCT036477 and what is its primary mechanism of action?

A1: this compound (N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine) is a small molecule that has shown potential as an inhibitor of the Wnt/β-catenin signaling pathway. While its exact mechanism of action is not fully elucidated in the provided abstracts, it appears to target the interaction between β-catenin and TCF4. This interaction is crucial for the transcriptional activation of Wnt target genes, which are often involved in cell proliferation and survival. By disrupting this interaction, this compound could potentially inhibit the growth and survival of cancer cells, particularly those dependent on Wnt signaling. []

Q2: What types of cancer cells have shown sensitivity to this compound in preclinical studies?

A2: The provided research suggests that this compound exhibits promising activity against mantle cell lymphoma (MCL) cells, particularly a subpopulation known as mantle cell lymphoma-initiating cells (MCL-ICs). These MCL-ICs are thought to be responsible for relapse and chemoresistance in MCL. Notably, this compound demonstrated the ability to sensitize MCL cells to conventional chemotherapeutic agents like vincristine and doxorubicin, as well as the BTK inhibitor ibrutinib. [] Additionally, there is evidence suggesting its potential in clear cell renal cell carcinoma (ccRCC), where it was positively correlated with the HOXB5/9 drug target. []

Q3: How does this compound compare to other Wnt pathway inhibitors in terms of its effects on cancer stem cells?

A3: While the provided abstracts don't directly compare this compound with other Wnt inhibitors, one study highlights its use in combination with salinomycin, another agent known to target cancer stem cells. The research suggests that pretreating prostate cancer cells with both salinomycin and a Wnt inhibitor (not specifically this compound) enhanced the efficacy of cabazitaxel, a chemotherapy drug, by promoting apoptosis and reducing the number of cancer stem cells. [] This finding suggests that combining this compound with other agents targeting cancer stem cells could be a promising therapeutic strategy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.